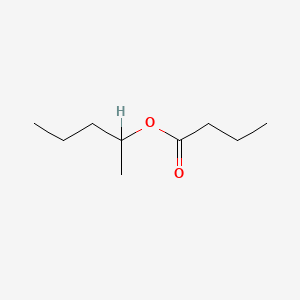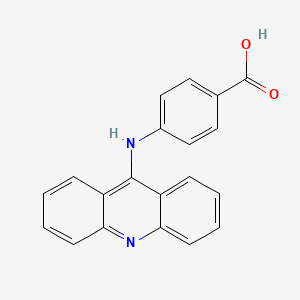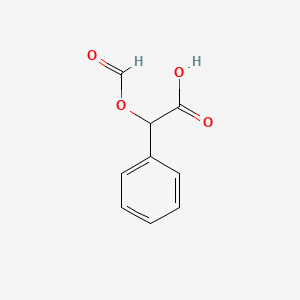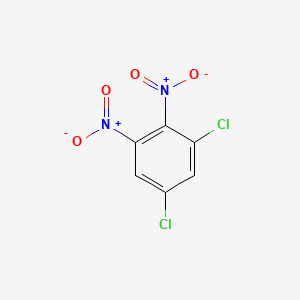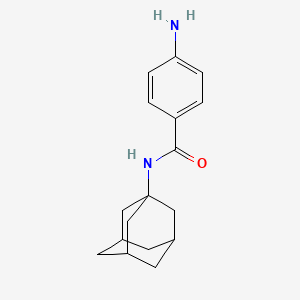
N-(Adamantan-1-yl)-4-aminobenzamide
Overview
Description
N-(Adamantan-1-yl)-4-aminobenzamide: is a chemical compound that combines the adamantane structure with a benzamide moiety Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, while benzamide is a simple amide of benzoic acid
Mechanism of Action
Target of Action
N-(Adamantan-1-yl)-4-aminobenzamide is a synthetic compound that has been studied for its potential antiviral properties, particularly against the Dengue virus (DENV) It’s known that the compound comprises structural features of known denv inhibitors, amantadine, and benzsulfonamide derivatives .
Mode of Action
It’s believed that the compound interacts with its targets in a way that inhibits the replication of the dengue virus
Biochemical Pathways
The biochemical pathways affected by this compound are related to the replication cycle of the Dengue virus . The compound is thought to interfere with various stages in the DENV replication cycle, making them potential targets for the inhibition of the virus . The downstream effects of these interactions are yet to be fully explored.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its significant anti-DENV serotype 2 activity and low cytotoxicity . The compound has shown significant activity against DENV serotype 2 (IC50 = 22.2 µM and 42.8 µM) and low cytotoxicity (CC50 < 100 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1-bromoadamantane with carboxylic acid amides: This method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes, yielding N-(adamantan-1-yl)amides in 70-90% yield.
Microwave-assisted synthesis: Another method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions.
Industrial Production Methods: While specific industrial production methods for N-(adamantan-1-yl)-4-aminobenzamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Oxidation and Reduction Reactions: The benzamide moiety can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (e.g., bromine) and catalysts like manganese salts are commonly used.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are typical.
Major Products Formed:
Substitution Reactions: Products include various substituted adamantane derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide moiety.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Biology and Medicine:
Drug Development:
Industry:
Comparison with Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and are synthesized using similar methods.
Adamantane derivatives: Compounds like N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide also feature the adamantane structure and have unique applications.
Uniqueness: N-(Adamantan-1-yl)-4-aminobenzamide is unique due to its combination of the adamantane and benzamide structures, which confer specific chemical and biological properties. This dual structure allows for diverse applications in drug development and materials science, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
N-(1-adamantyl)-4-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLISZLBSUORER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218939 | |
| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68835-57-4 | |
| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068835574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Adamantan-1-yl)-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


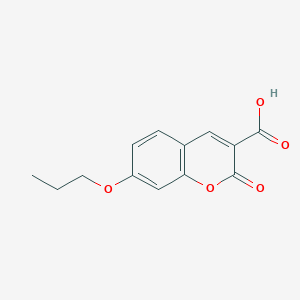

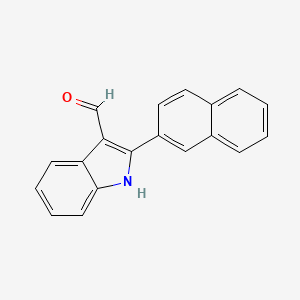
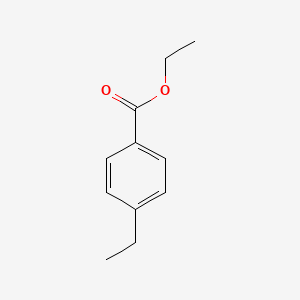
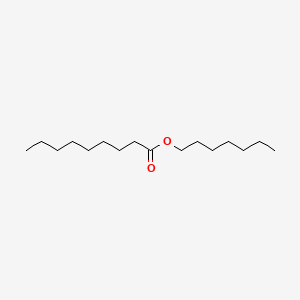
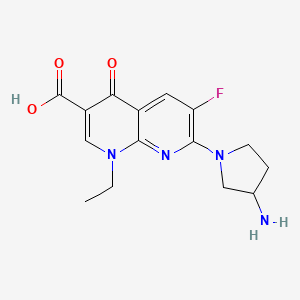
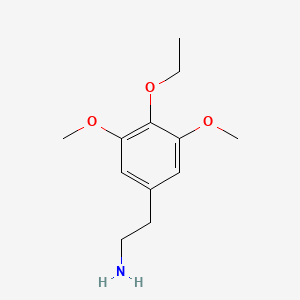
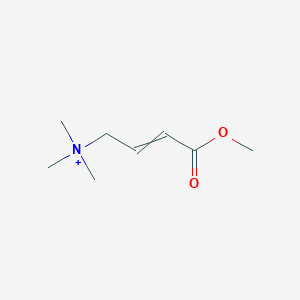
![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)
